1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a naphthyl group attached to a biguanide moiety, with a hydroxyl group at the 7th position of the naphthyl ring. This compound is often used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride typically involves the reaction of 7-hydroxy-1-naphthylamine with cyanoguanidine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include:
Temperature: Moderate heating (50-70°C)
Solvent: Aqueous or alcoholic medium
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and efficiency, with careful control of temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The biguanide moiety can be reduced to form corresponding amines.
Substitution: The naphthyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amines
Substitution: Halogenated or nitrated naphthyl derivatives.
Scientific Research Applications
1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including antidiabetic and anticancer activities.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and biguanide moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(7-Hydroxy-2-naphthyl)biguanide hydrochloride
- 1-(6-Hydroxy-1-naphthyl)biguanide hydrochloride
- 1-(7-Methoxy-1-naphthyl)biguanide hydrochloride
Uniqueness
1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride is unique due to the specific position of the hydroxyl group on the naphthyl ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and chemical behaviors, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
21528-12-1 |
---|---|
Molecular Formula |
C12H14ClN5O |
Molecular Weight |
279.72 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-(7-hydroxynaphthalen-1-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C12H13N5O.ClH/c13-11(14)17-12(15)16-10-3-1-2-7-4-5-8(18)6-9(7)10;/h1-6,18H,(H6,13,14,15,16,17);1H |
InChI Key |
SYKXVZPQFBJYLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)N=C(N)N=C(N)N.Cl |
Related CAS |
32444-68-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.